

Spectroscopic Profile of Paniculoside II: A Technical Overview

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| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | Paniculoside II | |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Paniculoside II**, a diterpene glycoside isolated from Stevia paniculata and Stevia rebaudiana. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the determination of the elemental composition and molecular weight of natural products.

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for **Paniculoside II**

| lon | Calculated m/z | Observed m/z |
|---------|----------------|--------------|
| [M+Na]+ | 519.2564 | 519.2569 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule. The ¹H and ¹³C NMR data are essential



for the structural elucidation of complex natural products like Paniculoside II.

Table 2: ¹³C NMR Spectroscopic Data for **Paniculoside II** (Aglycone and Glucosyl Moiety)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. (Glucosyl) | Chemical Shift (δ) ppm |
|------------|---------------------------|--------------------------|---------------------------|
| 1 | 40.8 | 1' | 95.6 |
| 2 | 19.2 | 2' | 74.1 |
| 3 | 37.8 | 3' | 78.8 |
| 4 | 43.8 | 4' | 71.7 |
| 5 | 57.0 | 5' | 78.2 |
| 6 | 22.1 | 6' | 62.9 |
| 7 | 41.5 | | |
| 8 | 42.1 | _ | |
| 9 | 53.6 | _ | |
| 10 | 39.7 | _ | |
| 11 | 69.8 | _ | |
| 12 | 35.5 | _ | |
| 13 | 45.3 | _ | |
| 14 | 48.1 | _ | |
| 15 | 220.5 | _ | |
| 16 | 49.3 | _ | |
| 17 | 22.8 | _ | |
| 18 | 28.9 | _ | |
| 19 | 176.8 | _ | |
| 20 | 17.8 | _ | |



Table 3: 1H NMR Spectroscopic Data for Paniculoside II

| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
|------------|---------------------------|--------------|--------------------------------|
| 11β | 4.25 | dd | 10, 6 |
| 17 | 1.08 | S | |
| 18 | 1.21 | S | |
| 20 | 0.88 | S | _ |
| Glc-1' | 5.42 | d | 8 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural characterization. The following protocols outline the general procedures for obtaining MS and NMR data for diterpene glycosides.

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.



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MS Experimental Workflow

Protocol:



- Sample Preparation: A purified sample of **Paniculoside II** is dissolved in a suitable solvent, such as methanol, to a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration suitable for MS analysis (typically in the μg/mL to ng/mL range).
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source is used.
- Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive or negative ion mode, and the full scan mass spectrum is acquired over a relevant m/z range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on high-field NMR spectrometers to ensure adequate signal dispersion and resolution.



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NMR Experimental Workflow

Protocol:

- Sample Preparation: Approximately 5-10 mg of the purified **Paniculoside II** sample is dissolved in a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

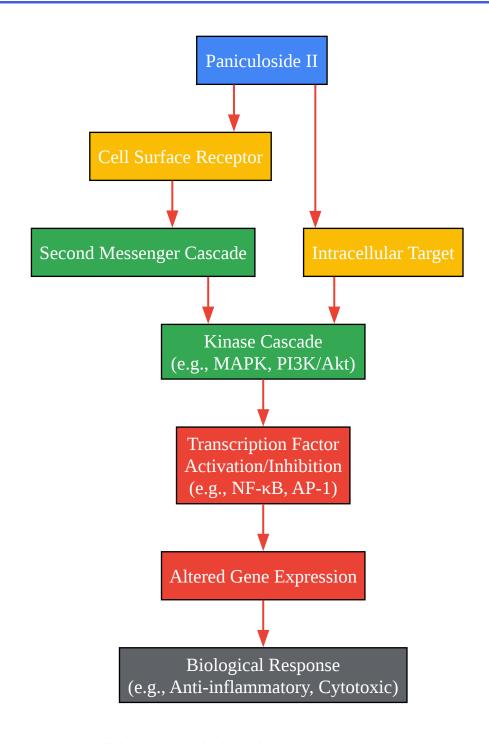


Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are referenced to the residual solvent signal.

Signaling Pathways

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by **Paniculoside II**. Further research is required to elucidate its mechanism of action and potential therapeutic targets. The structural similarity of its aglycone to other kaurane diterpenes suggests potential for various biological activities that could involve common signaling pathways.





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